Bortezomib Impurity 9

Description

Significance of Impurity Profiling in Pharmaceutical Development and Quality Assurance

Impurity profiling, the identification and quantification of impurities in a drug substance or product, is a cornerstone of modern pharmaceutical science and quality assurance. oaji.net Unwanted chemicals in an active pharmaceutical ingredient (API) can arise from various sources, including the manufacturing process, raw materials, or degradation of the drug over time. The presence of these impurities, even in minute quantities, can potentially impact the safety and efficacy of the final medicinal product.

Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines that necessitate thorough impurity profiling for new drug applications. This process is vital for several reasons. Firstly, it ensures patient safety by identifying and controlling potentially toxic or mutagenic impurities. Secondly, understanding the impurity profile aids in optimizing the manufacturing process to minimize the formation of such substances. Finally, it is crucial for establishing the stability of the drug product and defining appropriate storage conditions and shelf life. A comprehensive impurity profile is, therefore, an indispensable component of a drug's quality control and regulatory compliance. oaji.net

Overview of Bortezomib (B1684674) as an Active Pharmaceutical Ingredient

Bortezomib, sold under brand names like Velcade, is a potent antineoplastic agent used in the treatment of multiple myeloma and mantle cell lymphoma. wikipedia.org It belongs to a class of drugs known as proteasome inhibitors. wikipedia.org The proteasome is a cellular complex responsible for degrading proteins. By inhibiting the proteasome, bortezomib disrupts various cellular processes, ultimately leading to the death of cancer cells. cancer.gov

The chemical structure of bortezomib is a dipeptide boronic acid, specifically an N-protected dipeptide. wikipedia.org Its chemical name is [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl) amino]propyl]amino]butyl] boronic acid. fda.gov The drug was first approved for medical use in the United States in 2003. wikipedia.org

Contextualizing Bortezomib Impurity 9 within Bortezomib's Impurity Landscape

The synthesis of a complex molecule like bortezomib can lead to the formation of various process-related impurities and degradation products. oaji.net Studies have been conducted to identify and characterize these impurities to ensure the quality and safety of the final drug product. oaji.netresearchgate.net The impurity profile of bortezomib can include isomers, by-products from the synthetic route, and degradation products formed under stress conditions such as acid, base, and oxidation. oaji.netnih.gov

One such impurity that has been identified is this compound. Understanding the nature of this specific impurity is crucial for controlling its levels in the final drug substance.

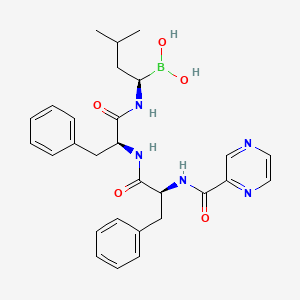

This compound is chemically identified as ((R)-3-Methyl-1-((S)-3-phenyl-2-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propanamido)butyl)boronic acid. veeprho.com Its Chemical Abstracts Service (CAS) number is 1194235-41-0. veeprho.com It is also referred to by the synonym "Bortezomib L-Phenylalanyl Analog". veeprho.comdoveresearchlab.com

A critical examination of the IUPAC names of both bortezomib and Impurity 9 reveals a subtle but significant structural difference. Bortezomib's IUPAC name is [(1R)-3-methyl-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]butyl]boronic acid. thermofisher.com The key distinction lies in the stereochemistry of the phenylalanine moiety. Research on bortezomib impurities has shown that an epimer of bortezomib can form due to the partial racemization of the L-phenylalanine stereogenic center during synthesis. researchgate.netmdpi.com This suggests that this compound is a diastereomer of bortezomib, differing in the spatial arrangement of atoms at one of its chiral centers.

Structure

2D Structure

Properties

IUPAC Name |

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSBJLWLFBBGKF-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34BN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194235-41-0 | |

| Record name | N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-((1R)-1-borono-3-methylbutyl)-L-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194235410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-[(1R)-1-borono-3-methylbutyl]-L-phenylalaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-PYRAZINYLCARBONYL)-L-PHENYLALANYL-N-((1R)-1-BORONO-3-METHYLBUTYL)-L-PHENYLALANINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSK5QC9GD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Formation and Generation of Bortezomib Impurity 9

Degradation Chemistry of Bortezomib (B1684674) Leading to Impurity 9

Extensive stress testing on Bortezomib has revealed its susceptibility to degradation under various conditions, including hydrolysis, oxidation, photolysis, and thermal stress. oaji.netmdpi.com These studies have led to the identification and characterization of numerous degradation products. oaji.netthieme.denih.gov However, it is crucial to note that based on the current body of scientific literature, Bortezomib Impurity 9 is not a reported degradation product. Its formation would necessitate the complex conversion of the leucine (B10760876) side chain to a phenylalanine side chain, a transformation not observed under typical degradation conditions. The following sections will detail the known degradation pathways of Bortezomib to provide a comprehensive understanding of its stability profile.

Hydrolytic Degradation Pathways

Bortezomib is susceptible to degradation in aqueous solutions under acidic, basic, and neutral conditions. oaji.net Hydrolysis primarily targets the amide linkages within the dipeptide structure. Under acidic and basic conditions, significant degradation has been observed, leading to the cleavage of the peptide bonds. mdpi.comthieme.de This results in the formation of smaller fragments, such as N-pyrazinoyl-L-phenylalanine and the L-leucine boronic acid moiety. While hydrolysis is a significant degradation pathway for Bortezomib, it does not lead to the formation of Impurity 9, as this would require the substitution of the leucine residue with a phenylalanine residue.

Oxidative Degradation Mechanisms

Oxidative conditions represent a major pathway for Bortezomib degradation. oaji.netmdpi.com The primary site of oxidative attack is the carbon-boron bond, a key structural feature for the drug's therapeutic activity.

The principal oxidative degradation pathway for Bortezomib is deboronation, which involves the cleavage of the carbon-boron bond. nih.govnih.govoup.com This process leads to the formation of a carbinolamide metabolite where the boronic acid group is replaced by a hydroxyl group. nih.govacs.org This deactivation pathway is significant both in vitro and in vivo. nih.gov The deboronation is an oxidative process, often mediated by reactive oxygen species (ROS). nih.govoup.com While deboronation is a critical aspect of Bortezomib's degradation, it does not result in the formation of Impurity 9.

Exposure to atmospheric oxygen and peroxides can accelerate the oxidative degradation of Bortezomib. acs.org Studies have shown that in the presence of oxygen, Bortezomib can undergo slow oxidative deboronation. nih.gov Hydrogen peroxide has also been used in stress studies to induce and study the oxidative degradation products. researchgate.net The presence of such oxidizing agents leads to the formation of various degradation products, primarily through the deboronation mechanism and further oxidation of the molecule. However, these conditions have not been reported to facilitate the conversion of the leucine side chain to a phenylalanine side chain, which would be necessary to form Impurity 9.

Thermal Stress-Induced Degradation

Thermal stress is another factor that can induce the degradation of Bortezomib. mdpi.comthieme.de Studies involving exposure to elevated temperatures have shown the formation of various degradation products. mdpi.com Thermal degradation can accelerate hydrolytic and oxidative processes. However, similar to other degradation pathways, there are no reports in the scientific literature indicating that thermal stress can induce the specific chemical transformation required to generate this compound from the Bortezomib molecule.

Mechanistic Pathway of Formation: A Process-Related Impurity

The most plausible and scientifically supported pathway for the formation of this compound is as a process-related impurity during the synthesis of Bortezomib. The chemical structure of Impurity 9, being a L-phenylalanyl analog of Bortezomib, strongly suggests its origin from the synthetic route rather than degradation.

The synthesis of Bortezomib is a multi-step process that involves the coupling of different molecular fragments. A common synthetic strategy is a convergent approach where N-pyrazinoyl-L-phenylalanine is coupled with a suitable L-boronoleucine derivative.

The key step where Impurity 9 can be generated is during the peptide coupling stage. If the L-leucine starting material used for the synthesis of the L-boronoleucine fragment is contaminated with L-phenylalanine, the subsequent coupling reaction will inevitably lead to the formation of the L-phenylalanyl analog, which is this compound.

Table 1: Potential Source of this compound during Synthesis

| Synthetic Stage | Potential Source of Impurity | Resulting Impurity |

| Preparation of L-boronoleucine derivative | Contamination of L-leucine starting material with L-phenylalanine | L-boronophenylalanine derivative |

| Peptide Coupling | Coupling of N-pyrazinoyl-L-phenylalanine with the L-boronophenylalanine derivative impurity | This compound |

The control of process-related impurities like this compound is a critical aspect of pharmaceutical manufacturing and quality control. The presence of such impurities needs to be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

Process-Related Formation of this compound

The presence of this compound in the final drug substance is a direct consequence of the manufacturing process. Its formation can be traced back to the specific chemical reactions and conditions employed during the synthesis of Bortezomib.

By-product Generation from Synthetic Routes

The synthesis of Bortezomib is a multi-step process that involves the coupling of distinct structural units: a pyrazinoyl group, an L-phenylalanine unit, and a C-terminal L-boronoleucine fragment. luxembourg-bio.com Convergent synthetic strategies are often employed where key fragments are prepared separately and then joined together. A common approach involves the coupling of N-pyrazinoyl-L-phenylalanine with an amino boronate ester, such as a pinanediol ester of L-boronoleucine. luxembourg-bio.comnih.gov

The formation of this compound, the L-phenylalanyl analog, is a quintessential example of a process-related by-product. Its structure suggests that during the peptide coupling step, a dipeptide of L-phenylalanine (L-phenylalanyl-L-phenylalanine) is erroneously incorporated instead of a single L-phenylalanine residue. This could result from an impurity in the N-pyrazinoyl-L-phenylalanine starting material or from a side reaction occurring during the activation and coupling stages.

The coupling reaction is facilitated by activating agents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), to form the peptide bond between the carboxylic acid of the phenylalanine fragment and the amino group of the boronoleucine fragment. luxembourg-bio.comnih.govgoogle.com While effective, these conditions can sometimes lead to the formation of undesired by-products if reactants are not pure or if reaction control is suboptimal.

Table 1: Key Reactants and Reagents in Bortezomib Synthesis

| Component | Role in Synthesis | Reference |

|---|---|---|

| N-pyrazinoyl-L-phenylalanine | Key building block providing two of the core structural units. | luxembourg-bio.comnih.gov |

| L-boronoleucine pinanediol ester | Chiral building block containing the boronic acid moiety. | luxembourg-bio.comnih.gov |

| TBTU | Coupling agent used to facilitate peptide bond formation. | luxembourg-bio.comnih.govgoogle.com |

| Diisopropylethylamine (DIPEA) | Organic base used during the coupling reaction. | google.com |

Stereochemical Transformations and Racemization during Synthesis

The synthetic environment that can lead to the formation of process-related by-products like Impurity 9 is also conducive to stereochemical transformations. Bortezomib has multiple chiral centers, making it susceptible to the formation of stereoisomeric impurities, such as epimers and diastereomers.

During the synthesis of Bortezomib, a notable stereochemical impurity that can form is the epimer of Bortezomib. nih.govmdpi.comnih.gov This occurs due to the partial racemization at the chiral center of the L-phenylalanine residue during the chemical synthesis. nih.govmdpi.comnih.govresearchgate.net

The mechanism for this racemization is believed to proceed through the formation of an oxazolone (B7731731) intermediate. nih.gov This intermediate can form when the carboxylic acid of the N-pyrazinoyl-L-phenylalanine fragment is activated for coupling. The presence of an electron-withdrawing group, like the Nα-acyl pyrazinoyl group, and the use of polar solvents can promote this transformation, leading to a loss of stereochemical integrity. nih.gov

The choice of coupling agent significantly impacts the extent of racemization. Studies have shown that using TBTU can effectively suppress the degree of racemization when compared to other reagents like N,N'-carbonyldiimidazole (CDI). luxembourg-bio.comnih.gov Nevertheless, even with optimized conditions, a small percentage of the epimer can be generated. nih.gov This highlights the sensitivity of the stereocenters to the reaction conditions, which could similarly influence the formation of other impurities.

Table 2: Common Stereoisomeric Impurities of Bortezomib

| Impurity Name | Type | Point of Formation | Reference |

|---|---|---|---|

| epi-Bortezomib | Epimer | Racemization of the L-phenylalanine chiral center during peptide coupling. | nih.govmdpi.com |

| Bortezomib (1S,2R)-Isomer | Enantiomer | Arises from non-stereospecific synthesis or impurities in starting materials. | researchgate.netresearchgate.net |

| Bortezomib (S,S)-Isomer | Diastereomer | Arises from non-stereospecific synthesis or impurities in starting materials. | simsonpharma.comresearchgate.net |

Influence of Excipients and Formulation Components on Impurity Generation

The final drug product of Bortezomib is typically a sterile lyophilized powder, which includes excipients to ensure stability, proper dosage, and delivery. nih.gov The most common excipient used in Bortezomib formulations is mannitol (B672). nih.gov The Bortezomib API is often produced in the form of a trimeric boronic anhydride (B1165640) (boroxine). luxembourg-bio.comnih.gov During the lyophilization process with mannitol, this boroxine (B1236090) is converted into a stable, monomeric mannitol diester. nih.gov When the final product is reconstituted in a saline solution for administration, the ester undergoes hydrolysis to release the active boronic acid form of Bortezomib. nih.gov

While there is no direct evidence in the reviewed literature linking excipients to the formation of this compound, the potential for drug-excipient interactions to generate other degradants is a well-established principle in pharmaceutical science. nih.gov Reactive impurities within excipients can potentially degrade the API. nih.gov These impurities can include species like formaldehyde, peroxides, reducing sugars, and trace metals, which may be introduced during the manufacturing of the excipient itself. nih.gov

Table 3: Common Excipient Classes and Potential Reactive Impurities

| Excipient Class | Examples | Potential Reactive Impurities | Potential Reaction with API | Reference |

|---|---|---|---|---|

| Polyols | Mannitol, Sorbitol | Reducing Sugars | Maillard reaction with primary/secondary amines | nih.gov |

| Polymers | Polyethylene (B3416737) Glycol (PEG), Polysorbates | Aldehydes (e.g., Formaldehyde), Peroxides | Reaction with amines, Oxidation | nih.gov |

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Bortezomib Impurity 9

Chromatographic Techniques for Impurity Profiling

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Both liquid and gas chromatography offer powerful tools for separating and quantifying impurities, even at trace levels. The selection of the appropriate technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Bortezomib (B1684674) and its related substances due to its versatility and high resolution. ijprs.com Method development focuses on achieving adequate separation of all potential impurities from the main component and from each other. Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. ijprs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of Bortezomib and its impurities. ijprs.com These methods utilize a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase, providing effective separation for a wide range of medium- to low-polarity compounds.

Several RP-HPLC methods have been developed for the determination of Bortezomib and its related substances. A common approach involves using a C18 column with a gradient elution system. nih.govnih.gov For instance, a gradient method might use a mobile phase consisting of an aqueous component with an acid modifier like formic acid and an organic component like acetonitrile (B52724). nih.gov The use of formic acid helps to control the ionization of the analytes and improve peak shape. The UV detection wavelength is typically set at 270 nm, which is a region of significant absorbance for Bortezomib. nih.gov

The effectiveness of these methods is demonstrated by their ability to separate multiple potential impurities with high resolution (Rs > 2.0). ijpca.org Validation studies for such methods confirm their specificity, linearity, accuracy, precision, and robustness, with detection limits often reaching as low as 0.02% relative to the active ingredient's concentration. ijpca.orgoaji.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil BDS C18 (250 x 4.6 mm), 5µm | |

| Mobile Phase A | Acetonitrile: Water: Formic acid (30:70:0.1 v/v/v) | |

| Mobile Phase B | Acetonitrile: Water: Formic acid (80:20:0.1 v/v/v) | |

| Elution | Gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 270 nm | |

| Column Temperature | 35°C |

Bortezomib possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). researchgate.net Some impurities, including potential variants of Impurity 9, may be stereoisomers of the parent drug. These chiral impurities can be difficult to separate using standard reversed-phase methods. Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) employing a chiral stationary phase (CSP) is a powerful technique for this purpose. oup.comproquest.com

For the separation of Bortezomib enantiomers, columns such as Chiralpak AD-H or Chiral Pak ID-3 have been successfully used. oup.comproquest.com These columns contain a chiral selector, often a polysaccharide derivative coated on a silica (B1680970) support, which interacts differently with each enantiomer, leading to their separation. The mobile phase in NP-HPLC is nonpolar, typically a mixture of alkanes like n-hexane or n-heptane with a polar modifier such as ethanol, 2-propanol, and a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. oup.comproquest.com A well-developed method can achieve a resolution of greater than 4.0 between enantiomeric impurities and Bortezomib. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral Pak ID-3 (250 x 4.6 mm), 3 µm | proquest.com |

| Mobile Phase | n-heptane: 2-propanol: ethyl alcohol: TFA (82:15:3:0.1 v/v/v/v) | proquest.com |

| Elution | Isocratic | proquest.com |

| Flow Rate | 0.6 mL/min | proquest.com |

| Detection Wavelength | 270 nm | proquest.com |

| Column Temperature | 25°C | proquest.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster and more efficient separations compared to traditional HPLC. oaji.net The application of UHPLC to Bortezomib impurity profiling can significantly reduce analysis time while improving resolution and sensitivity. This is particularly advantageous for in-process controls and high-throughput screening. The principles of method development are similar to HPLC, but the system must be capable of handling the higher backpressures generated by the smaller particle columns. A UHPLC method can achieve efficient separation of Bortezomib and its potential impurities, including isomers, on columns with dimensions like 100 x 4.6 mm and 1.8 µm particle size. oaji.netresearchgate.net

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. nih.gov The development of a SIAM for Bortezomib is crucial for assessing the drug's stability under various environmental conditions (e.g., heat, light, humidity) and for determining its shelf-life. nih.govijpsr.com

The process begins with forced degradation studies, where the Bortezomib drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and photolysis. ijpca.org This intentionally generates degradation products. The analytical method is then developed to separate the intact drug from all the impurities and degradation products formed under these stress conditions. nih.gov The peak purity of the API is often assessed using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradants. nih.gov A successful stability-indicating method will demonstrate specificity for Bortezomib in the presence of its impurities and degradation products, ensuring that any measured decrease in the API concentration is a true reflection of its degradation. ijpsr.com

While HPLC is suitable for non-volatile and semi-volatile impurities, Gas Chromatography (GC) is the preferred technique for the analysis of residual solvents and other potential volatile impurities. ispub.comthermofisher.com These impurities can be introduced during the synthesis and purification processes of the drug substance. Regulatory guidelines, such as ICH Q3C, set strict limits for residual solvents based on their toxicity. thermofisher.com

Headspace GC coupled with a Flame Ionization Detector (FID) is a common and robust technique for this purpose. nih.govejbps.com In this method, the Bortezomib sample is placed in a sealed vial and heated, causing the volatile impurities to partition into the gas phase (headspace). ejbps.com An aliquot of this gas is then injected into the GC system. This sample introduction technique avoids the injection of non-volatile matrix components, which could contaminate the GC system. The method must be validated for its ability to detect and quantify any potential volatile organic impurities that may be present in the Bortezomib drug product. ejbps.com For example, a GC-HS method can be developed to quantify solvents like tertiary butyl acetate (B1210297) (TBA) in Bortezomib, demonstrating no interference from the API or excipients like mannitol (B672). ejbps.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-Wax (60 m × 0.32 mm ID, 1 μm film thickness) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detector | Flame Ionization Detector (FID) / Mass Spectrometer (MS) | nih.gov |

| Headspace Oven Temp. | 75°C | nih.gov |

| GC Oven Program | 40°C (4 min), then 10°C/min to 220°C (20 min) | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic and Spectrometric Characterization Techniques

The definitive identification and structural confirmation of Bortezomib Impurity 9 rely on a combination of high-performance spectrometric and spectroscopic techniques. Mass spectrometry provides vital information on molecular weight and fragmentation, while nuclear magnetic resonance spectroscopy offers a detailed map of the molecular architecture.

Mass Spectrometry (MS) for Identification and Structure Confirmation

Mass spectrometry is an indispensable tool for the analysis of pharmaceutical impurities, offering exceptional sensitivity and specificity. For a molecule like this compound, several MS techniques are employed sequentially to build a complete structural picture.

Electrospray Ionization Mass Spectrometry (ESI-MS) is the initial method of choice for analyzing polar, high molecular weight compounds like this compound. As a soft ionization technique, it is capable of ionizing the molecule with minimal fragmentation, allowing for the accurate determination of its molecular weight.

To confirm the elemental composition of the impurity, High-Resolution Mass Spectrometry (HRMS) is employed. This technique measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique elemental formula.

For the [M+H]⁺ ion of this compound, the theoretical exact mass is calculated based on the masses of its constituent atoms (C₂₈H₃₅BN₅O₅⁺). An HRMS measurement provides an experimental mass that can be compared to this theoretical value. A close match between the experimental and theoretical masses provides strong evidence for the assigned molecular formula, C₂₈H₃₄BN₅O₅, distinguishing it from other potential impurities with the same nominal mass.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Note: This table presents the theoretical exact mass. Experimental data would be obtained from HRMS analysis to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of an ion by fragmenting it and analyzing the resulting product ions. The protonated molecular ion of this compound ([M+H]⁺ at m/z 532.4) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

The fragmentation of this tripeptide-like structure is expected to occur primarily at the amide bonds. Key fragmentation pathways would involve the neutral loss of water, carbon monoxide, and characteristic cleavages leading to b- and y-type ions, which reveal the amino acid sequence. For instance, fragmentation could lead to ions corresponding to the pyrazinoyl-phenylalanine moiety, the phenylalanyl-leucine-boronic acid portion, and other significant structural components. Analyzing these fragments allows for the confirmation of the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While mass spectrometry confirms the molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the complete and unambiguous elucidation of the three-dimensional structure, including stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum for this compound would be complex, requiring high-field instrumentation for adequate resolution.

Key regions of the ¹H NMR spectrum would include:

Aromatic Region (δ 7.0-9.5 ppm): Signals in this region would correspond to the protons on the two phenylalanine rings and the pyrazine (B50134) ring. The distinct chemical shifts and coupling patterns would confirm their presence and substitution.

Amide Region (δ 7.0-8.5 ppm): The NH protons of the amide linkages would appear in this region, often as doublets or broad signals.

Alpha-Proton Region (δ 4.0-5.0 ppm): The protons on the α-carbons of the three amino acid residues would resonate here. Their chemical shifts and coupling constants are highly sensitive to the local stereochemistry.

Aliphatic Region (δ 0.5-3.5 ppm): This region would contain signals from the leucine (B10760876) side chain (isobutyl group) and the methylene (B1212753) protons of the phenylalanine side chains. The characteristic signals for the leucine moiety, including a doublet for the two methyl groups, would be a key identifier.

By integrating the signals, the relative number of protons in each environment can be determined. Furthermore, spin-spin coupling patterns provide information about which protons are adjacent to one another, allowing for the assembly of the molecular fragments identified in MS/MS.

Table 2: Expected ¹H NMR Chemical Shift Regions for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine Protons | ~8.5 - 9.5 | s, d |

| Phenylalanine Aromatic Protons | ~7.2 - 7.4 | m |

| Amide Protons (NH) | ~7.0 - 8.5 | d, br s |

| α-Protons (CH) | ~4.0 - 5.0 | m, dd |

| Phenylalanine β-Protons (CH₂) | ~2.8 - 3.2 | m |

| Leucine Protons (CH, CH₂) | ~1.0 - 1.8 | m |

Note: This table represents expected chemical shift regions based on the known structure. Actual values would be determined experimentally.

Through the combined application of these advanced analytical methodologies, a complete and unambiguous structural profile of this compound can be established, ensuring the quality and safety of the final pharmaceutical product.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bortezomib |

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework of a compound. In the context of this compound, ¹³C NMR is instrumental in confirming its molecular structure by identifying each unique carbon atom and its chemical environment.

The ¹³C NMR spectrum of this compound would be expected to display a series of signals corresponding to the various carbon atoms within the molecule. The chemical shift of each signal is indicative of the electronic environment of the carbon atom, which is influenced by factors such as hybridization, shielding, and the electronegativity of neighboring atoms. For instance, the carbonyl carbons of the amide groups would resonate at the downfield region of the spectrum, typically between 160-180 ppm, due to their deshielded nature. The aromatic carbons of the phenyl and pyrazinyl groups would appear in the 120-150 ppm range. The aliphatic carbons of the butyl and phenylalanyl side chains would be found in the upfield region, generally between 10-60 ppm. The carbon atom attached to the boronic acid moiety would exhibit a characteristic chemical shift that is sensitive to its hybridization and coordination state.

Illustrative ¹³C NMR Data for this compound

| Carbon Atom Assignment | Illustrative Chemical Shift (ppm) |

| Carbonyl (C=O) Carbons | 172.5, 171.8, 165.2 |

| Pyrazinyl Aromatic Carbons | 148.0, 145.5, 144.0, 143.5 |

| Phenyl Aromatic Carbons | 137.0 (C), 129.5 (CH), 128.8 (CH), 127.0 (CH) |

| Alpha-Carbons (α-CH) | 55.0, 54.5 |

| Beta-Carbon (CH-B) | ~40 (broad) |

| Phenylalanyl Methylene (CH₂) | 38.5 |

| Butyl Side Chain Carbons | 40.5 (CH), 25.0 (CH), 23.0 (CH₃), 22.0 (CH₃) |

Disclaimer: The data presented in this table is illustrative and intended to represent typical chemical shifts for the respective functional groups. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While ¹³C NMR provides information about the carbon skeleton, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing connectivity between different atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be used to trace the spin systems of the amino acid residues and the butyl group. For example, it would show correlations between the α-proton and the β-protons of the phenylalanine residues, and between the protons along the 3-methylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group. Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the molecular fragments by identifying long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be invaluable in establishing the sequence of the peptide backbone by showing correlations from the amide protons to the carbonyl carbons of the adjacent amino acid residues. It would also confirm the attachment of the pyrazinylcarbonyl group and the butylboronic acid moiety to the peptide chain.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural confirmation of this compound can be achieved.

Method Validation Parameters for Impurity 9 Analysis

The analytical methods used for the quantification of pharmaceutical impurities must be rigorously validated to ensure their reliability, accuracy, and precision. The validation is performed according to the guidelines of the International Council for Harmonisation (ICH).

Specificity and Selectivity Determination

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as other impurities, degradants, and the matrix. For the analysis of this compound, a high-performance liquid chromatography (HPLC) method is typically employed. The specificity of the HPLC method is demonstrated by showing that the peak for Impurity 9 is well-resolved from the peaks of Bortezomib and other known impurities. This is often achieved by injecting a solution containing a mixture of Bortezomib and all its known impurities and demonstrating baseline separation for all peaks. Furthermore, forced degradation studies are conducted on Bortezomib to generate potential degradation products. The analysis of these stressed samples should show no interference at the retention time of Impurity 9, confirming the stability-indicating nature of the method.

Linearity and Range Assessment

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For this compound, linearity is typically assessed by preparing a series of solutions of the impurity at different concentrations, usually from the limit of quantification (LOQ) to 150% of the specification limit for the impurity. The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A high correlation coefficient (r² > 0.99) is generally required to demonstrate linearity.

Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 1250 |

| 0.5 | 6300 |

| 1.0 | 12600 |

| 2.0 | 25100 |

| 5.0 | 62800 |

| Linear Regression | y = 12550x + 50 |

| Correlation Coefficient (r²) | 0.9998 |

Disclaimer: The data in this table is for illustrative purposes only.

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is usually determined by spiking a placebo or the drug product with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the added impurity is then calculated.

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). For repeatability, multiple preparations of a sample are analyzed on the same day. For intermediate precision, the analysis is performed on different days by different analysts. The precision is expressed as the relative standard deviation (RSD) of the results.

Illustrative Accuracy and Precision Data

| Parameter | Specification | Illustrative Results |

| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 101.2% |

| Precision (RSD) | ||

| Repeatability | ≤ 5.0% | 1.2% |

| Intermediate Precision | ≤ 8.0% | 2.5% |

Disclaimer: The data presented is for illustrative purposes.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. For an impurity, it is crucial that the LOQ is below the reporting threshold for impurities as defined by regulatory guidelines.

Illustrative LOD and LOQ Values

| Parameter | Illustrative Value |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Disclaimer: These values are illustrative and depend on the specific analytical method and instrumentation used.

Robustness and System Suitability Testing

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. oup.comomicsonline.org For the quantification of this compound, robustness is typically evaluated during the validation of the primary stability-indicating High-Performance Liquid Chromatography (HPLC) method. oaji.netresearchgate.netijpca.org This testing ensures that the method is reliable for inter-laboratory transfer and routine use in quality control.

Key chromatographic parameters are intentionally varied to assess the method's resilience. These variations commonly include:

Flow rate of the mobile phase: Typically varied by ±0.1 mL/min or ±0.2 mL/min from the nominal flow rate. researchgate.netijprs.com

Column temperature: The temperature is usually altered by ±5°C. researchgate.net

Mobile phase pH: The pH of the aqueous buffer in the mobile phase is adjusted by ±0.2 units. oaji.net

Mobile phase composition: The ratio of organic to aqueous phases is slightly modified.

During these variations, the analytical responses are monitored. The critical quality attributes evaluated are the resolution between Bortezomib, this compound, and other adjacent peaks, as well as the tailing factor and theoretical plates of the impurity peak. The method is considered robust if the system suitability criteria remain within the predefined acceptance limits despite these modifications. ijprs.comijprs.com

System Suitability Testing (SST) is an integral part of the analytical method and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system. omicsonline.org For the analysis of this compound, SST parameters are established to verify that the resolution and reproducibility of the system are adequate for the analysis to be conducted. Typical SST criteria include limits for peak asymmetry (tailing factor), column efficiency (number of theoretical plates), and the resolution between the impurity peak and the main component or other impurities. oaji.net For instance, a common requirement is that the resolution between any two adjacent peaks must be greater than 2.0. oaji.netresearchgate.netijpca.orgijlpr.com

The table below illustrates typical parameters and acceptance criteria for a robustness study of an HPLC method for Bortezomib and its impurities.

| Parameter | Variation | System Suitability Result (Example) | Acceptance Criteria |

|---|---|---|---|

| Flow Rate | Nominal (e.g., 1.0 mL/min) | Resolution > 2.5; Tailing Factor = 1.1 | Resolution > 2.0; Tailing Factor ≤ 1.5 |

| -10% (0.9 mL/min) | Resolution > 2.4; Tailing Factor = 1.2 | ||

| +10% (1.1 mL/min) | Resolution > 2.6; Tailing Factor = 1.1 | ||

| Column Temperature | Nominal (e.g., 35°C) | Resolution > 2.5; Tailing Factor = 1.1 | Resolution > 2.0; Tailing Factor ≤ 1.5 |

| -5°C (30°C) | Resolution > 2.3; Tailing Factor = 1.1 | ||

| +5°C (40°C) | Resolution > 2.7; Tailing Factor = 1.0 | ||

| Mobile Phase pH | Nominal (e.g., pH 3.0) | Resolution > 2.5; Tailing Factor = 1.1 | Resolution > 2.0; Tailing Factor ≤ 1.5 |

| -0.2 (pH 2.8) | Resolution > 2.2; Tailing Factor = 1.3 | ||

| +0.2 (pH 3.2) | Resolution > 2.8; Tailing Factor = 1.0 |

Application of Mass Balance Studies in Forced Degradation and Stability Programs

Mass balance is a crucial component of forced degradation and stability studies, serving to demonstrate the specificity and stability-indicating nature of an analytical method. researchgate.netpharmtech.com The principle of a mass balance study is to account for the total amount of the active pharmaceutical ingredient (API), Bortezomib, by summing the amount of undegraded API and the amounts of all formed degradation products, including this compound. researchgate.net A successful mass balance, where the total recovery is close to 100% of the initial amount, confirms that all major degradation products have been detected and quantified by the analytical method. pharmtech.comresearchgate.net

Forced degradation studies are intentionally performed under more severe conditions than accelerated stability testing to identify potential degradation pathways and products. researchgate.net Bortezomib is subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. oaji.netresearchgate.netijpca.orgijlpr.com Significant degradation of Bortezomib has been observed under acid, base, and oxidative conditions. oaji.netijlpr.comresearchgate.net

During these studies, the amount of Bortezomib decreases while the levels of impurities, such as Impurity 9, increase. The stability-indicating HPLC method is used to separate and quantify the parent drug and all related impurities. The mass balance is then calculated by comparing the initial assay value with the sum of the assay of the stressed sample and the levels of all impurities. Studies on Bortezomib have reported mass balance results close to 98.2% and 99.5%, indicating the suitability of the developed analytical methods for stability testing. oaji.netresearchgate.netijpca.orgijlpr.com Any significant discrepancy in mass balance might suggest the formation of non-chromophoric substances, volatile impurities, or substances that are not eluted from the column, requiring further investigation.

The following table summarizes typical results from a forced degradation study of Bortezomib.

| Stress Condition | % Degradation of Bortezomib | Total Impurities Formed (%) | Mass Balance (%) |

|---|---|---|---|

| Acid Hydrolysis (e.g., 0.1N HCl, 60°C) | 15.2 | 14.5 | 99.3 |

| Base Hydrolysis (e.g., 0.1N NaOH, 25°C) | 18.5 | 17.9 | 99.4 |

| Oxidative (e.g., 3% H₂O₂, 25°C) | 12.8 | 12.1 | 99.3 |

| Thermal (e.g., 105°C, 48h) | 5.6 | 5.3 | 99.7 |

| Photolytic (ICH Q1B) | 3.1 | 2.9 | 99.8 |

Control Strategies and Mitigation Approaches for Bortezomib Impurity 9

Process Chemistry Optimization for Impurity Reduction

The formation of Bortezomib (B1684674) Impurity 9, a dipeptide adduct, is intrinsically linked to the synthetic process of Bortezomib. Therefore, rigorous control over the process chemistry is the primary strategy to minimize its presence.

Raw Material and Intermediate Quality Control

The quality of starting materials and intermediates is a critical determinant of the final impurity profile of Bortezomib. biopharminternational.com Slight variations in raw materials, including the presence of trace metals or other reactive impurities, can significantly impact the quality and safety of the final product. biopharminternational.com

Key control parameters for raw materials and intermediates to mitigate the formation of Bortezomib Impurity 9 include:

Purity of Amino Acid Precursors: The synthesis of Bortezomib involves the coupling of amino acid derivatives. The presence of impurities in these starting materials can lead to the formation of undesired side products, including dipeptide adducts.

Control of Chiral Purity: Bortezomib is a chiral molecule, and maintaining the correct stereochemistry is crucial. Impurities related to incorrect stereoisomers can arise from the starting materials or during the synthesis.

Solvent and Reagent Quality: The quality of solvents and reagents used throughout the synthesis is critical. Residual impurities in solvents or lower-grade reagents can introduce contaminants that may participate in side reactions leading to the formation of Impurity 9.

Table 1: Key Quality Attributes of Raw Materials for Bortezomib Synthesis

| Raw Material/Intermediate | Key Quality Attribute | Rationale for Control |

| L-phenylalanine derivative | High chemical and chiral purity | To prevent the formation of isomeric and other related impurities. |

| Boronic acid precursor | Low levels of residual metals and organic impurities | To avoid interference with catalytic steps and side reactions. |

| Coupling agents (e.g., TBTU) | High purity and low water content | To ensure efficient peptide coupling and minimize side reactions like racemization. nih.govluxembourg-bio.com |

| Solvents (e.g., Dichloromethane, Ethyl Acetate) | Low water content and absence of reactive impurities | To prevent hydrolysis and other degradation pathways. |

Optimization of Reaction Conditions (Temperature, pH, Solvents, Catalysts)

The precise control of reaction parameters is fundamental to directing the chemical synthesis towards the desired product and minimizing the formation of impurities like this compound.

Temperature: Peptide coupling reactions are sensitive to temperature. Elevated temperatures can increase the rate of side reactions, including the formation of dipeptide adducts and racemization. Maintaining optimal temperature control throughout the synthesis is therefore essential.

pH: The pH of the reaction mixture can significantly influence the reactivity of the starting materials and the stability of the product. For instance, both acidic and basic conditions can lead to the degradation of Bortezomib. researchgate.netresearchgate.net Careful control of pH is necessary during coupling and work-up steps to prevent impurity formation.

Solvents: The choice of solvent can affect reaction rates and selectivity. Polar solvents may favor the formation of certain impurities. nih.gov The use of appropriate solvents and the control of solvent mixtures are critical for optimizing the reaction.

Catalysts and Coupling Agents: The selection of the coupling agent is crucial in peptide synthesis. The use of reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been shown to suppress racemization compared to other agents like CDI (N,N'-Carbonyldiimidazole). nih.govluxembourg-bio.com The stoichiometry and addition rate of the coupling agent must be carefully controlled to prevent over-activation and subsequent side reactions.

Table 2: Impact of Reaction Parameters on Impurity Formation

| Parameter | Optimized Condition | Rationale for Minimizing Impurity 9 |

| Temperature | Low to ambient temperature during coupling | Reduces the rate of side reactions and racemization. |

| pH | Near-neutral pH during work-up and isolation | Minimizes acid or base-catalyzed degradation of Bortezomib. researchgate.netresearchgate.net |

| Solvent | Use of non-polar or less polar aprotic solvents | Can disfavor the formation of certain polar impurities. |

| Coupling Agent | Use of efficient and low-racemization reagents (e.g., TBTU) | Promotes the desired peptide bond formation over side reactions. nih.govluxembourg-bio.com |

Development of Advanced Purification and Isolation Methodologies

Even with optimized synthesis, trace amounts of impurities may still be present. Therefore, robust purification methods are necessary to achieve the high purity required for the final API.

Crystallization: Crystallization is a powerful technique for purifying Bortezomib and removing impurities. The choice of solvent system is critical for effective purification. A process has been described where Bortezomib crude product is purified by adjusting the pH to dissolve it in water, washing with an organic solvent to remove water-insoluble impurities, followed by acidification and extraction into an organic solvent to remove water-miscible impurities, and finally crystallization to obtain highly purified Bortezomib. google.com

Slurry Purification: Stirring a slurry of crude Bortezomib in a suitable solvent system, such as acetonitrile (B52724) (MeCN) or a mixture of MeCN and isopropanol (B130326) (i-PrOH), can effectively remove impurities. google.com This process has been shown to upgrade Bortezomib from approximately 96% purity to over 99.7% purity. google.com

Chromatography: While not always preferred for large-scale production due to cost, chromatographic techniques can be employed for highly efficient purification if required.

Table 3: Comparison of Purification Techniques for Bortezomib

| Purification Method | Advantages | Disadvantages |

| Crystallization | Scalable, cost-effective, can provide high purity. | Solvent selection can be challenging; may require multiple recrystallizations. |

| Slurry Purification | Simple, effective for removing specific impurities, can yield a stable crystalline form. google.com | May not be as effective for all impurities; solvent and time optimization required. |

| Chromatography | Very high resolution and purity achievable. | Less cost-effective for large scale, requires significant solvent usage. |

Formulation Development Strategies to Enhance Stability and Minimize Impurity Formation

The stability of Bortezomib in its final formulation is critical to prevent the formation of degradation products, which would be classified as impurities.

Excipient Selection and Compatibility Studies

Excipients are necessary components of the final drug formulation, but they can also interact with the API and affect its stability. nih.gov Therefore, careful selection and compatibility studies are essential. Bortezomib is formulated as a mannitol (B672) ester, which hydrolyzes to the active boronic acid upon reconstitution. nih.gov

Compatibility Screening: All potential excipients must be screened for their compatibility with Bortezomib. This involves storing mixtures of Bortezomib and each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyzing for the formation of degradation products.

Impact of Excipient Impurities: Impurities within the excipients themselves, such as peroxides or aldehydes, can lead to the degradation of the API. nih.gov Therefore, using high-purity excipients from reputable suppliers is crucial.

Packaging Material Evaluation and Protective Properties

The primary packaging for Bortezomib plays a vital role in protecting it from environmental factors that can cause degradation, such as light and moisture. Bortezomib is typically supplied as a lyophilized powder in glass vials.

Material Selection: Glass vials are commonly used for lyophilized products due to their inertness and barrier properties. Studies have evaluated the stability of reconstituted Bortezomib in both glass vials and polypropylene (B1209903) syringes. nih.govgabi-journal.netnih.gov

Protection from Light: Bortezomib solutions have been shown to be sensitive to light. researchgate.net Therefore, the use of amber vials or storing the product in a light-protective outer packaging is necessary to prevent photodegradation.

Moisture Barrier: The packaging must provide a sufficient barrier to moisture to protect the lyophilized powder from hydrolysis before reconstitution.

Stability studies have shown that reconstituted Bortezomib solutions can be stable for extended periods when stored under appropriate conditions (e.g., refrigerated and protected from light). nih.govgabi-journal.netnih.gov

Table 4: Packaging Considerations for Bortezomib

| Packaging Component | Protective Property | Rationale |

| Glass Vial | Inertness, good barrier properties | Minimizes interaction with the drug product and protects from external environment. |

| Light-Protective Packaging | Blocks UV and visible light | Prevents photodegradation of the Bortezomib molecule. researchgate.net |

| Closure System (Stopper and Seal) | Maintains sterility and prevents moisture ingress | Ensures the integrity and stability of the lyophilized product until use. |

The control of this compound requires a multi-faceted approach that spans the entire manufacturing process, from raw material control to the final formulated product. By implementing robust process chemistry optimization, including stringent control of starting materials and reaction conditions, and developing effective purification strategies, the formation of this impurity can be significantly minimized. Furthermore, careful formulation development, including excipient compatibility studies and the selection of appropriate packaging, is essential to ensure the stability of Bortezomib and prevent the formation of degradation products throughout its shelf life.

Storage Condition Parameters and Their Impact on Impurity Levels

The chemical stability of Bortezomib is a critical factor in ensuring the quality and safety of the final drug product. The formation of impurities, including this compound, is often a direct consequence of degradation pathways influenced by environmental storage conditions. Therefore, the implementation of stringent control over these parameters is a fundamental strategy for mitigating impurity levels. Key factors that can impact the stability of Bortezomib and lead to the generation of degradation impurities include temperature, humidity, light, and atmospheric oxygen.

Temperature and Humidity Control

Temperature and humidity are pivotal parameters that can accelerate the chemical degradation of Bortezomib. As a lyophilized product, Bortezomib is sensitive to both thermal stress and moisture. Elevated temperatures can provide the necessary energy to overcome reaction barriers, leading to increased rates of degradation. Forced degradation studies have demonstrated that Bortezomib degrades under thermal and hydrolytic conditions. researchgate.netrsc.org

Hydrolysis, facilitated by the presence of moisture, is a significant degradation pathway for boronic acids. This can lead to the formation of various impurities. Consequently, controlling the humidity of the storage environment and using appropriate moisture-barrier packaging is essential.

For the drug substance, long-term storage is typically recommended at frozen temperatures (-20±5 °C). europa.eu For the reconstituted drug product, storage at refrigerated temperatures (2°C to 8°C or 5±3°C) is often advised to maintain chemical and physical stability, significantly slowing the rate of impurity formation compared to room temperature. nih.govbmj.com Studies have shown that reconstituted Bortezomib can remain stable for extended periods under refrigeration, retaining over 95% of its initial concentration for several days or even weeks. bmj.comnih.govcjhp-online.ca In contrast, storage at higher, accelerated temperatures (e.g., 40°C) leads to more rapid degradation. europa.eu

Table 1: Impact of Temperature on Bortezomib Stability

This table illustrates the typical stability of reconstituted Bortezomib at various temperatures.

| Storage Temperature | Duration | Percent of Initial Concentration Retained | Key Observation |

| 23°C (Room Temperature) | 21 days | > 95.26% nih.gov | Stable, but degradation is more pronounced than at refrigerated temperatures. nih.gov |

| 4°C (Refrigerated) | 21 days | > 95.26% nih.gov | Enhanced stability with minimal degradation observed. nih.govnih.gov |

| 4°C (Refrigerated) | 42 days | > 98% cjhp-online.ca | High degree of stability maintained over an extended period. cjhp-online.ca |

| -20°C (Frozen) | 36 months | Within specification europa.eu | Optimal for long-term storage of the drug substance. europa.eu |

Light Protection Mechanisms

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical degradation of sensitive molecules. Bortezomib has been found to be sensitive to light, and photostability testing is a required part of stability studies according to ICH guideline Q1B. europa.eu Photolytic degradation can lead to the formation of specific impurities that may not be generated through other degradation pathways.

To mitigate the risk of photodegradation, several protective mechanisms are employed. The primary method is the use of packaging that shields the drug from light. Unopened vials of Bortezomib are typically stored in their original packaging to protect them from light. pfizermedical.com Stability studies for reconstituted Bortezomib solutions are consistently performed under light-protected conditions to ensure accurate stability data. nih.govgabi-journal.nethospitalpharmacyeurope.com When exposed to normal room light, the stability period of reconstituted Bortezomib is significantly shorter than when it is protected from light. gabi-journal.net

Table 2: Influence of Light on the Stability of Reconstituted Bortezomib (1 mg/mL)

This table summarizes findings on the physicochemical stability of Bortezomib solutions under different light conditions at room temperature.

| Storage Condition | Container | Duration of Stability | Reference |

| Room Temperature, Exposed to Light | Original Vials & PP Syringes | 72 hours | gabi-journal.net |

| Room Temperature, Protected from Light | Original Vials & PP Syringes | 42 days | gabi-journal.net |

| Refrigerated (2°C–8°C), Protected from Light | Original Vials & PP Syringes | 84 days | gabi-journal.net |

Atmospheric Control (e.g., Inert Gas Blanketing)

Oxidative degradation is another critical pathway for impurity formation in Bortezomib. The boronic acid moiety is susceptible to oxidation, which can lead to oxidative deboronation, effectively inactivating the molecule and forming degradation products. nih.govnih.gov Studies have shown that Bortezomib degrades significantly under oxidative stress conditions. researchgate.netrsc.org

To prevent this, atmospheric oxygen in the primary packaging is often displaced with an inert gas, a process known as inert gas blanketing. Nitrogen is commonly used for this purpose. The lyophilized drug substance is typically packaged in double polyethylene (B3416737) bags under a nitrogen atmosphere. europa.eu This creates an inert environment within the packaging, minimizing the potential for oxidative reactions during storage. Research comparing Bortezomib samples stored in contact with air versus those stored under an inert gas like argon demonstrated that after one month, the air-exposed samples showed measurable degradation, while the argon-protected samples remained unchanged. nih.govhospitalpharmacyeurope.com This highlights the importance of limiting contact with air (oxygen) to slow the degradation process. nih.govhospitalpharmacyeurope.com

Table 3: Effect of Atmospheric Conditions on Bortezomib Degradation at 4°C

This table shows the results of a study comparing Bortezomib stability in the presence of air versus an inert gas.

| Headspace Atmosphere | Storage Duration | Degradation Products Observed | Percent of Starting Material Degraded | Reference |

| Air (High Oxygen) | 1 week | None | 0% | nih.gov |

| Argon (Inert) | 1 week | None | 0% | nih.gov |

| Air (High Oxygen) | 1 month | Two main degradation products | ~6% | nih.gov |

| Argon (Inert) | 1 month | None | 0% | nih.gov |

Regulatory Science and Compliance Considerations for Bortezomib Impurity 9

International Conference on Harmonisation (ICH) Guidelines on Impurities

The ICH has established a series of quality guidelines that are implemented by regulatory authorities in Europe, Japan, the United States, and other regions. These guidelines provide a scientific basis for the control of impurities in pharmaceutical products.

The ICH Q3A(R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euikev.org For Bortezomib (B1684674) Impurity 9, if it arises during the synthesis, purification, or storage of the Bortezomib drug substance, its levels must be controlled according to the thresholds outlined in this guideline. ikev.orgich.org

The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.org Analytical procedures used to detect and quantify impurities like Bortezomib Impurity 9 must be validated to ensure they are suitable for this purpose. ich.org Any impurity present at a level greater than the identification threshold requires structural characterization. ikev.org

Table 1: Illustrative ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance This table represents the general thresholds provided by the ICH Q3A(R2) guideline and would be applicable to this compound as an impurity in the Bortezomib drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Complementary to ICH Q3A, the ICH Q3B(R2) guideline focuses on impurities that are found in the new drug product. europa.euich.org This includes degradation products that may form during the manufacturing of the drug product or during storage. ich.org If this compound is a degradation product of Bortezomib, its control is governed by this guideline.

Similar to Q3A, ICH Q3B(R2) sets thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose of the drug. ikev.org The guideline applies to impurities arising from the drug substance or from reactions between the drug substance and excipients. ich.org

Table 2: Illustrative ICH Q3B(R2) Thresholds for Degradation Products in a New Drug Product This table represents the general thresholds provided by the ICH Q3B(R2) guideline. If this compound is a degradation product, its levels in the final product would be controlled based on these thresholds.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg | 0.2% | 0.2% | 0.5% |

| 10 mg – 100 mg | 0.2% | 0.2% | 0.5% |

| > 100 mg – 2 g | 0.1% | 0.1% | 0.2% |

| > 2 g | 0.1% | 0.1% | 0.15% |

The ICH Q1A(R2) guideline outlines the core principles of stability testing to establish a re-test period for a drug substance or a shelf-life for a drug product and to recommend storage conditions. ich.orgikev.org Stability studies are crucial for identifying and monitoring degradation products like this compound over time.

These studies involve storing the drug substance and product under various environmental conditions (e.g., temperature, humidity) for a predetermined period. ich.org Forced degradation studies, or stress testing, are also performed to understand the degradation pathways and to develop stability-indicating analytical methods. ich.orgresearchgate.net These studies expose the drug to conditions such as acid, base, oxidation, and heat to identify likely degradation products. researchgate.net The data gathered helps to predict the formation of impurities like this compound under normal storage conditions.

As an annex to Q1A, the ICH Q1B guideline specifically addresses the photostability of new drug substances and products. europa.eufda.gov It is designed to demonstrate that light exposure does not result in unacceptable changes to the product's quality. ich.org

The testing involves two main parts: forced degradation testing and confirmatory testing. europa.eu The drug substance and/or drug product are exposed to a standardized light source. Any resulting degradation is analyzed, and if this compound is found to be a photolytic degradation product, appropriate protective measures, such as light-resistant packaging, must be implemented. ich.orgiagim.org

Table 3: Sample Protocol for ICH Q1B Photostability Study This table outlines a typical testing protocol to assess the impact of light on the formation of impurities like this compound.

| Test Stage | Sample Type | Conditions | Purpose |

| Forced Degradation | Drug Substance (solid & in solution) | High-intensity light exposure | To evaluate photosensitivity and support analytical method development. |

| Confirmatory Testing | Drug Substance | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter. | To determine intrinsic photostability characteristics. |

| Confirmatory Testing | Drug Product (exposed, in immediate pack, in marketing pack) | Same as drug substance. | To assess the need for light-resistant packaging. |

Impurity Qualification Methodologies within a Regulatory Framework

Impurity qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. If the level of this compound in the drug product exceeds the qualification threshold stipulated in ICH Q3A or Q3B, its safety must be justified. tga.gov.au

Qualification can be achieved through several methods:

Reference to Clinical Trial Materials: Demonstrating that the level of this compound is comparable to or less than the level present in batches of the drug substance or product used in pivotal clinical trials. ikev.org

Literature Review: Citing relevant data from published literature to support the safety of the impurity.

Toxicological Studies: Conducting specific toxicology studies on the impurity itself or on the drug substance containing the impurity at the proposed level.

The goal is to provide a comprehensive toxicological assessment to justify the proposed acceptance criteria for this compound in the final specification.

Application of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. npra.gov.myijprajournal.com Rather than relying solely on end-product testing, QbD focuses on building quality into the product by understanding the product and the manufacturing process. ijprajournal.com

In the context of this compound, a QbD approach would involve:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final product, with a specific limit for this compound.

Identifying Critical Quality Attributes (CQAs): The level of this compound would be identified as a CQA, as it is a characteristic that must be within an appropriate limit to ensure product quality. ijprajournal.com

Risk Assessment: Identifying and ranking the process parameters and material attributes that could potentially impact the formation of this compound.

Developing a Design Space: Through Design of Experiments (DoE), a multidimensional combination and interaction of input variables (e.g., temperature, pH, reaction time) is established that has been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures that the level of this compound remains below its specified limit.

Implementing a Control Strategy: This includes in-process controls and real-time monitoring to ensure the process remains within the design space, consistently producing a product with the desired purity.

By applying QbD principles, manufacturers can gain a deeper understanding of how process variables affect the formation of this compound, leading to a more robust and reliable manufacturing process that ensures consistent control over this impurity. celonpharma.com

Role of Reference Standards in Analytical Method Validation and Regulatory Submissions

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. For the anti-cancer medication Bortezomib, a multitude of related substances, including this compound, are monitored and controlled throughout the manufacturing process and the shelf life of the active pharmaceutical ingredient (API) and the finished product. The use of well-characterized reference standards for these impurities is fundamental to the validation of analytical methods and is a key requirement in regulatory submissions.

A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of a specific substance. In the context of pharmaceutical impurities, a reference standard for this compound is a sample of this specific impurity that has been rigorously tested to establish its identity, purity, and other relevant characteristics. The availability of such a standard is a prerequisite for the development and validation of reliable analytical methods to detect and quantify this impurity in Bortezomib.

The validation of an analytical method, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH), demonstrates that the method is suitable for its intended purpose. For the analysis of this compound, a reference standard is indispensable for establishing several key validation parameters.

Specificity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the API itself. A reference standard of this compound is used to confirm the identity of the peak corresponding to this impurity in a chromatogram, for instance, by comparing its retention time to that of the known standard. This ensures that the method can distinguish Impurity 9 from other related substances in the Bortezomib matrix.

Linearity

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity for the quantification of this compound, a series of solutions of the reference standard at different known concentrations are prepared and analyzed. The response of the analytical instrument (e.g., peak area in an HPLC analysis) is then plotted against the concentration of the impurity. A linear relationship, typically demonstrated by a high correlation coefficient (r² > 0.99), indicates that the method is capable of providing accurate quantitative results over a defined concentration range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. Both LOD and LOQ are determined using solutions of the this compound reference standard at low concentrations. These parameters are crucial for ensuring that the analytical method is sensitive enough to detect and quantify the impurity at or below the levels stipulated by regulatory guidelines. For instance, a validated HPLC method for Bortezomib and its related substances was capable of detecting impurities at a level of 0.02% with respect to a test concentration of 2.0 mg/mL Current time information in Lalawigan ng Bohol, PH..